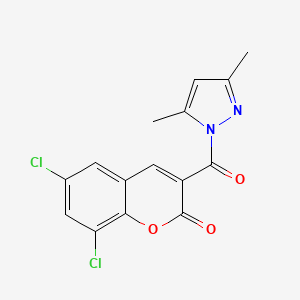
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one, also known as Xanthone, is a naturally occurring compound found in various plant species. This compound has been a subject of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one is complex and varies depending on the specific activity being studied. This compound has been found to inhibit various enzymes and pathways involved in inflammation, oxidative stress, and cancer development. It has also been shown to modulate the immune system and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and modulate the immune system. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in water and its instability in the presence of light and air.
Orientations Futures
There are several future directions for 6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one research. One potential direction is the development of this compound-based drugs for the treatment of various diseases. Another direction is the exploration of this compound's potential as a natural food preservative. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
In conclusion, this compound is a naturally occurring compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, anticancer, antiviral, and antibacterial activities and has shown promise in the treatment of various diseases. This compound has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in water and its instability in the presence of light and air. Future research directions for this compound include the development of this compound-based drugs, exploration of its potential as a natural food preservative, and further understanding of its mechanism of action.
Méthodes De Synthèse
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one can be synthesized through various methods, including the classical method, microwave-assisted synthesis, and ultrasound-assisted synthesis. The classical method involves the reaction of salicylaldehyde with 3,5-dimethylpyrazole-1-carboxylic acid hydrazide in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave radiation to accelerate the reaction between the reactants, while ultrasound-assisted synthesis utilizes ultrasound waves to promote the reaction.
Applications De Recherche Scientifique
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, antiviral, and antibacterial activities. This compound has also shown promise in the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
6,8-dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-7-3-8(2)19(18-7)14(20)11-5-9-4-10(16)6-12(17)13(9)22-15(11)21/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXQMFSLODUVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7644726.png)
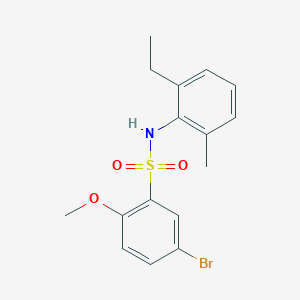
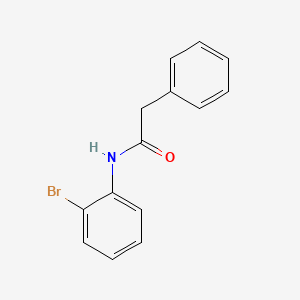
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)
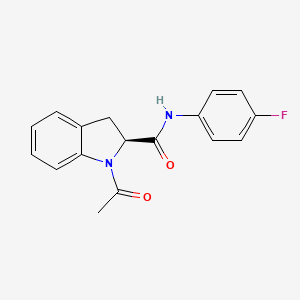
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)
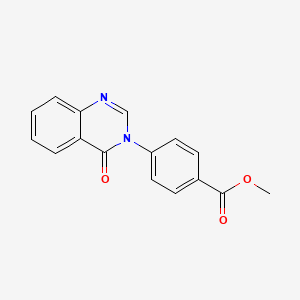
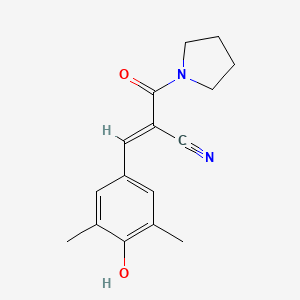
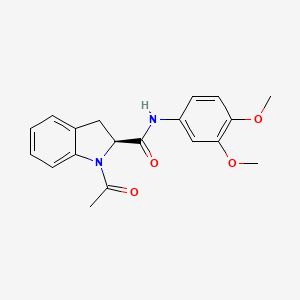

![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)